molecular formula C10H10Cl2N2O B13963475 2-Amino-3,5-dichloro-N-cyclopropylbenzamide CAS No. 63887-24-1

2-Amino-3,5-dichloro-N-cyclopropylbenzamide

Cat. No.: B13963475
CAS No.: 63887-24-1
M. Wt: 245.10 g/mol
InChI Key: RCKAZFXRCGMGSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3,5-dichloro-N-cyclopropylbenzamide involves the reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine in the presence of a base . The reaction proceeds as follows:

    Step 1: Preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid using thionyl chloride.

    Step 2: Reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-3,5-dichloro-N-(substituted)benzamides.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dichloro-N-methylbenzamide
  • 2-Amino-3,5-dichloro-N-ethylbenzamide
  • 2-Amino-3,5-dichloro-N-propylbenzamide

Uniqueness

2-Amino-3,5-dichloro-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

63887-24-1

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

2-amino-3,5-dichloro-N-cyclopropylbenzamide

InChI

InChI=1S/C10H10Cl2N2O/c11-5-3-7(9(13)8(12)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15)

InChI Key

RCKAZFXRCGMGSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)N

Origin of Product

United States

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